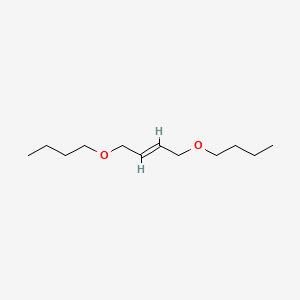

2-Butene, 1,4-dibutoxy-, (2E)-

Description

Contextualization within Unsaturated Ether Chemistry

Unsaturated ethers are a class of organic compounds that contain at least one carbon-carbon double or triple bond in addition to the ether functional group (R-O-R'). byjus.com This combination of functional groups imparts a unique reactivity profile. The ether linkage, characterized by the sp3-hybridized oxygen atom, is generally stable and unreactive, while the double bond provides a site for a variety of addition and transformation reactions. byjus.compressbooks.pub

Ethers, in general, are valued for their solvent properties and as intermediates in various chemical syntheses. solubilityofthings.com Unsaturated ethers, specifically, can serve as monomers in polymerization reactions, as crosslinking agents, or as precursors to more complex molecules through functionalization of the double bond. The presence of the ether oxygen can influence the reactivity of the adjacent double bond through electronic effects.

Significance of E-Stereochemistry in Butene Scaffolds

The stereochemistry of the double bond in butene scaffolds is crucial as it dictates the three-dimensional arrangement of the molecule and, consequently, its physical and chemical properties. The designation "(2E)-" signifies that the higher priority substituents on each carbon of the double bond are on opposite sides, resulting in a 'trans' configuration. wikipedia.org This specific spatial arrangement can significantly impact how the molecule interacts with other reagents or how it packs in a solid state, influencing properties like boiling point, melting point, and solubility.

In the context of synthesis, stereoselective reactions that produce the E-isomer are of great importance as they allow for precise control over the final product's architecture. nih.govrsc.orgacs.org This control is critical in the synthesis of polymers, pharmaceuticals, and other complex organic molecules where specific stereoisomers may exhibit desired activities while others may be inactive or even detrimental.

Overview of Research Gaps and Opportunities for (2E)-1,4-Dibutoxy-2-butene

Currently, there is a noticeable gap in the scientific literature specifically detailing the synthesis, properties, and applications of (2E)-1,4-Dibutoxy-2-butene. While related compounds such as (2E)-1,4-dichloro-2-butene and (2E)-1,4-dimethoxy-2-butene have been studied, the dibutoxy derivative remains largely unexplored.

This lack of information presents several research opportunities:

Synthesis and Characterization: The development of an efficient and stereoselective synthesis for (2E)-1,4-Dibutoxy-2-butene is a primary research goal. A plausible route is the Williamson ether synthesis, reacting (2E)-1,4-dichloro-2-butene with sodium butoxide. wikipedia.orgmasterorganicchemistry.com Following a successful synthesis, a thorough characterization of its physical and spectroscopic properties would be necessary.

Polymer Chemistry: The bifunctional nature of (2E)-1,4-Dibutoxy-2-butene, with its central double bond and two ether groups, makes it a candidate for polymerization studies. It could potentially be used as a monomer or a crosslinking agent to create novel polymers with tailored properties.

Synthetic Intermediate: The double bond in (2E)-1,4-Dibutoxy-2-butene can be a handle for various chemical transformations, such as epoxidation, dihydroxylation, or metathesis reactions. These would lead to a variety of functionalized C4 building blocks for use in organic synthesis.

Functional Materials: The introduction of butoxy groups could impart specific solubility and thermal properties, making it a candidate for investigation in the development of functional materials.

Data Table

Due to the limited availability of experimental data for (2E)-1,4-Dibutoxy-2-butene, the following table provides data for the structurally related compound, (2E)-1,4-dimethoxy-2-butene, to offer an estimation of its properties.

| Property | Value (for (2E)-1,4-dimethoxy-2-butene) |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol |

| CAS Registry Number | 26649-86-5 |

| IUPAC Name | (2E)-1,4-Dimethoxy-2-butene |

Data sourced from NIST Chemistry WebBook acs.org

Structure

3D Structure

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

(E)-1,4-dibutoxybut-2-ene |

InChI |

InChI=1S/C12H24O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h7-8H,3-6,9-12H2,1-2H3/b8-7+ |

InChI Key |

RRLVGWXJAKXDNP-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCOC/C=C/COCCCC |

Canonical SMILES |

CCCCOCC=CCOCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2e 1,4 Dibutoxy 2 Butene

Stereoselective Synthesis of (2E)-1,4-Dibutoxy-2-butene

Achieving high E-selectivity in the synthesis of 1,4-disubstituted-2-butenes is a significant challenge due to the thermodynamic stability of the trans isomer often favoring its formation, but kinetic control is crucial for high selectivity. Both catalytic and non-catalytic methods have been developed to address this challenge.

Catalytic Approaches for E-Selectivity

Catalytic methods offer elegant solutions for the stereoselective synthesis of allylic ethers. While specific examples for (2E)-1,4-dibutoxy-2-butene are not extensively documented, principles from related transformations can be applied.

Ruthenium-Catalyzed Isomerization: One potential catalytic route involves the isomerization of the corresponding (Z)-isomer, (2Z)-1,4-dibutoxy-2-butene. Ruthenium catalysts have been shown to be effective in the isomer-selective cyclization of 1,6-dienes, which proceeds through intermediates that could be analogous to those in a potential (Z) to (E) isomerization of 1,4-dialkoxy-2-butenes. organic-chemistry.org A proposed mechanism would involve the formation of a ruthenium-hydride species that adds to the double bond of the (Z)-isomer, followed by rotation and β-hydride elimination to yield the thermodynamically more stable (E)-isomer.

Palladium-Catalyzed Allylic Etherification: Palladium-catalyzed allylic substitution reactions are a powerful tool for the formation of C-O bonds. acs.org In a potential synthesis of (2E)-1,4-dibutoxy-2-butene, a suitable precursor such as (2E)-2-butene-1,4-diyl diacetate could be reacted with sodium butoxide in the presence of a palladium catalyst. The stereochemical outcome of these reactions is often dependent on the nature of the ligand, the solvent, and the reaction conditions. The use of specific phosphine (B1218219) ligands can influence the stereoselectivity of the nucleophilic attack, potentially favoring the retention of the E-configuration.

Iridium and Copper-Catalyzed Allylic Etherification: Similar to palladium, iridium and copper complexes can also catalyze the allylic etherification. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers has been demonstrated, suggesting the possibility of using copper catalysts for the synthesis of acyclic allylic ethers with high stereoselectivity. nih.govrsc.org An iridium-catalyzed allylic etherification of 2-butene-1,4-diol (B106632) with butanol could also be a viable, atom-economical approach, although controlling the E-selectivity would be a key challenge.

A summary of potential catalytic approaches is presented in Table 1.

Table 1: Potential Catalytic Strategies for (2E)-1,4-Dibutoxy-2-butene Synthesis

| Catalyst System | Precursor | Principle | Potential for E-Selectivity |

| Ruthenium-based | (2Z)-1,4-Dibutoxy-2-butene | Isomerization | High (thermodynamic control) |

| Palladium-based | (2E)-2-Butene-1,4-diyl diacetate | Allylic Substitution | High (ligand-controlled) |

| Iridium/Copper-based | 2-Butene-1,4-diol and Butanol | Allylic Etherification | Moderate to High |

Non-Catalytic Stereocontrolled Pathways

Non-catalytic methods, primarily relying on the principles of the Williamson ether synthesis, can also be employed to produce (2E)-1,4-dibutoxy-2-butene with high stereochemical control.

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.org To synthesize (2E)-1,4-dibutoxy-2-butene, one would start with (2E)-2-butene-1,4-diol. The diol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This is then reacted with a butyl halide, such as butyl bromide, in an SN2 reaction. Since the stereocenter is the double bond, which is not directly involved in the SN2 reaction at the terminal carbons, the E-configuration of the starting diol is retained in the final product. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF).

Comparison of E-Stereoselective Synthetic Strategies

Both catalytic and non-catalytic approaches have their merits and drawbacks for the synthesis of (2E)-1,4-dibutoxy-2-butene.

| Feature | Catalytic Approaches | Non-Catalytic (Williamson) |

| Stereocontrol | Can be high, but often requires careful optimization of catalyst and ligands. | High, as the stereochemistry of the precursor is retained. |

| Atom Economy | Can be higher, especially in direct etherification reactions. | Lower, as it generates stoichiometric amounts of salt byproduct. |

| Reaction Conditions | Often milder, but can require inert atmospheres and sensitive catalysts. | Can require harsh bases and higher temperatures. |

| Substrate Scope | Can be broader, but may be sensitive to functional groups. | Generally robust and widely applicable. |

| Cost & Availability | Catalysts can be expensive and require synthesis. | Reagents are generally inexpensive and readily available. |

Precursor-Based Synthesis of (2E)-1,4-Dibutoxy-2-butene

A common and practical approach to synthesizing (2E)-1,4-dibutoxy-2-butene involves the modification of readily available precursors that already contain the butene backbone with the desired E-stereochemistry.

Routes from 1,4-Dihalogenated 2-butenes

A straightforward and industrially feasible method for the preparation of (2E)-1,4-dibutoxy-2-butene is the reaction of trans-1,4-dichloro-2-butene (B41546) with sodium butoxide. google.com This reaction follows a Williamson ether synthesis mechanism.

In this procedure, sodium metal is dissolved in an excess of n-butanol to form sodium butoxide. Then, trans-1,4-dichloro-2-butene is added to the solution. The butoxide ion acts as a nucleophile and displaces the chloride ions in a double SN2 reaction. The reaction is exothermic and may require cooling to maintain a moderate temperature and avoid side reactions. The use of the trans-dichloro precursor directly leads to the formation of the (2E)-dibutoxy product. google.com This method has been described in a patent for the synthesis of various 1,4-dialkoxy-2-butenes. google.com

The reaction of trans-1,4-dichloro-2-butene with phenols in the presence of a base has also been reported to yield (E)-1,4-bis(aryloxy)-2-butenes, demonstrating the versatility of this precursor for synthesizing various ethers while retaining the E-configuration. arkat-usa.org

Alkylation of 2-Butene-1,4-diol Derivatives

As mentioned in section 2.1.2, the alkylation of (2E)-2-butene-1,4-diol is a reliable method for the synthesis of (2E)-1,4-dibutoxy-2-butene. This method can be performed under various conditions, including the use of phase-transfer catalysis.

Phase-transfer catalysis (PTC) offers a practical alternative to using strong bases like sodium hydride in a homogenous solution. ias.ac.inmdma.ch In a PTC system, (2E)-2-butene-1,4-diol, butyl bromide, and a phase-transfer catalyst (such as a quaternary ammonium (B1175870) salt) are reacted in a biphasic system of an aqueous solution of a strong base (like sodium hydroxide) and an organic solvent. The catalyst transports the hydroxide (B78521) ions into the organic phase to deprotonate the diol, and the resulting alkoxide then reacts with the butyl bromide. This method can offer advantages in terms of ease of workup and milder reaction conditions. jetir.org The stereointegrity of the double bond is maintained throughout the reaction.

Olefin Metathesis Approaches to the 2-butene (B3427860) Moiety

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org For the synthesis of a symmetrical molecule like (2E)-1,4-dibutoxy-2-butene, a cross-metathesis reaction could in principle be envisioned.

Cross-metathesis joins two different alkenes, and in this case, could theoretically involve the reaction of two molecules of a butoxy-containing alkene. masterorganicchemistry.com However, a more practical and common approach for synthesizing the core structure would be the stereoselective synthesis of (2E)-2-butene-1,4-diol, which can then be etherified.

While direct olefin metathesis to form (2E)-1,4-dibutoxy-2-butene is not a commonly cited route, stereoretentive metathesis techniques are critical for ensuring the desired (E)-geometry of the double bond. beilstein-journals.org These reactions often employ specialized ruthenium dithiolate catalysts. beilstein-journals.org The challenge in such reactions is often the prevention of side reactions and control of stereoselectivity, especially when dealing with terminal alkenes which can lead to catalyst degradation. beilstein-journals.org

A plausible, albeit less direct, metathesis strategy would involve the synthesis of a precursor like (2E)-2-butene-1,4-diol. The diol itself is often synthesized via the selective hydrogenation of 2-butyne-1,4-diol (B31916). chemicalbook.com

Advanced Synthetic Techniques for Improved Yield and Purity of (2E)-1,4-Dibutoxy-2-butene

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, safety, and environmental impact of the process. Flow chemistry and green chemistry principles are at the forefront of these advancements.

Flow Chemistry Applications in (2E)-1,4-Dibutoxy-2-butene Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis. In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, often over a packed bed of a solid-supported catalyst or reagent. This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.

For the synthesis of a precursor like 2-butene-1,4-diol, a continuous flow process has been demonstrated to be highly effective. For instance, the hydrogenation of 2-butyne-1,4-diol can be performed in a flow reactor packed with a palladium-based catalyst. chemicalbook.com This method allows for excellent control over the hydrogenation process, minimizing over-reduction to butane-1,4-diol and ensuring high selectivity for the desired 2-butene-1,4-diol. chemicalbook.com

The subsequent etherification of (2E)-2-butene-1,4-diol to (2E)-1,4-dibutoxy-2-butene could also be adapted to a flow process. This would involve flowing a solution of the diol and a butoxylating agent over a solid-supported acid or base catalyst. The benefits would include rapid optimization, reduced reaction times, and safer handling of potentially reactive intermediates.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for the Hydrogenation of 2-Butyne-1,4-diol

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours | Minutes to an hour |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Pressure Handling | Requires high-pressure autoclave | More manageable back-pressure regulation |

| Safety | Handling of large volumes of flammable solvents and hydrogen gas | Smaller reaction volumes at any given time, reducing risk |

| Scalability | Difficult, requires larger reactors | Achieved by running the system for longer periods |

| Product Purity | May require extensive purification | Often higher due to better control over side reactions |

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The synthesis of (2E)-1,4-dibutoxy-2-butene can be evaluated and optimized through the lens of the 12 Principles of Green Chemistry.

A likely industrial synthesis would proceed via the hydrogenation of 2-butyne-1,4-diol followed by etherification. Let's analyze this pathway:

Prevention: Designing a process that minimizes waste from the outset is key.

Atom Economy: The hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol is a highly atom-economical addition reaction. acs.org The subsequent etherification, if performed using a Williamson ether synthesis with sodium butoxide, would have a lower atom economy due to the formation of sodium bromide or chloride as a byproduct.

Less Hazardous Chemical Syntheses: Using catalysts that are less toxic and avoiding hazardous solvents is a primary goal. For the hydrogenation step, using a supported catalyst that can be filtered and reused is preferable to homogeneous catalysts.

Designing Safer Chemicals: The final product's environmental fate and toxicity should be considered. Designing it to be biodegradable would be a key aspect of this principle. nih.gov

Safer Solvents and Auxiliaries: The choice of solvent is critical. For the etherification, replacing traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids or supercritical fluids could be explored. researchgate.net

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure minimizes energy consumption. acs.org The catalytic hydrogenation can often be carried out under mild conditions. chemicalbook.com

Use of Renewable Feedstocks: If the starting materials can be derived from biomass, the process becomes more sustainable.

Reduce Derivatives: Avoiding protecting groups simplifies the synthesis and reduces waste. acs.org

Catalysis: Catalytic reactions are superior to stoichiometric ones as they reduce waste. The use of recyclable heterogeneous catalysts is a prime example of this principle in action.

Design for Degradation: The final product should be designed to break down into innocuous products after its intended use. nih.gov

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring, as is often done in flow chemistry, allows for immediate adjustments to prevent the formation of byproducts and pollutants. nih.gov

Inherently Safer Chemistry for Accident Prevention: Choosing less hazardous chemicals and reaction conditions minimizes the risk of accidents. acs.org

Table 2: Application of Green Chemistry Principles to the Synthesis of (2E)-1,4-Dibutoxy-2-butene

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | High for the hydrogenation step; moderate for etherification. |

| Catalysis | Use of heterogeneous catalysts for hydrogenation and potentially for etherification. |

| Safer Solvents | Potential to replace traditional solvents with greener alternatives. |

| Energy Efficiency | Hydrogenation can be performed at moderate temperatures and pressures. |

| Waste Prevention | Flow chemistry can minimize byproduct formation. |

Reactivity and Chemical Transformations of 2e 1,4 Dibutoxy 2 Butene

Reactions Involving the Carbon-Carbon Double Bond

The electron-rich nature of the double bond in (2E)-1,4-dibutoxy-2-butene, influenced by the electron-donating butoxy groups, dictates its reactivity in addition and cycloaddition reactions.

Stereospecific addition reactions are crucial for the controlled introduction of new functional groups with defined stereochemistry.

Hydroboration-Oxidation: The hydroboration of alkenes is a classic example of a stereospecific syn-addition. wikipedia.orgmasterorganicchemistry.com In the case of (2E)-1,4-dibutoxy-2-butene, treatment with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide in a basic medium, is expected to yield 1,4-dibutoxy-2,3-butanediol. The reaction proceeds through a concerted mechanism where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com Subsequent oxidation replaces the boron atom with a hydroxyl group with retention of configuration. Given the symmetrical nature of the starting material, the syn-addition would result in the formation of a specific diastereomer of the diol product. For other substituted 2-alkenes, asymmetric hydroboration has been shown to produce chiral alcohols with high enantiomeric excess. researchgate.net

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes typically proceeds via an anti-addition mechanism. libretexts.org For (2E)-1,4-dibutoxy-2-butene, the reaction with a halogen is expected to form a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the opposite face of the halonium ion leads to the formation of a vicinal dihalide. This stereospecific pathway ensures that the two halogen atoms are introduced in an anti configuration relative to each other. The specific diastereomer of the resulting 2,3-dihalo-1,4-dibutoxybutane would be dependent on the geometry of the starting alkene.

A summary of expected stereospecific addition reactions is presented in the table below.

| Reaction | Reagents | Expected Product | Stereochemistry |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1,4-Dibutoxy-2,3-butanediol | syn-addition |

| Bromination | Br₂ in CCl₄ | 2,3-Dibromo-1,4-dibutoxybutane | anti-addition |

| Chlorination | Cl₂ in CH₂Cl₂ | 2,3-Dichloro-1,4-dibutoxybutane | anti-addition |

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org This reaction involves the redistribution of alkene fragments. wikipedia.org For an internal olefin like (2E)-1,4-dibutoxy-2-butene, cross-metathesis with another olefin can lead to the formation of new, unsymmetrical alkenes.

The success of olefin metathesis with electron-rich alkenes such as (2E)-1,4-dibutoxy-2-butene can be influenced by the choice of catalyst. Modern Grubbs and Schrock catalysts have shown high tolerance for various functional groups, including ethers. harvard.edu The reaction outcome is often governed by factors such as the stoichiometry of the reactants and the removal of volatile byproducts to drive the equilibrium. harvard.edu

Cycloaddition reactions are fundamental processes for the construction of cyclic compounds.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. mychemblog.commasterorganicchemistry.com (2E)-1,4-Dibutoxy-2-butene, as an alkene, can act as a dienophile. The presence of electron-donating butoxy groups makes it an electron-rich dienophile. According to frontier molecular orbital theory, such dienophiles react most effectively with electron-poor dienes. organic-chemistry.org The concerted nature of the Diels-Alder reaction ensures a high degree of stereospecificity, where the stereochemistry of the dienophile is retained in the cycloadduct. libretexts.org

[2+2] Cycloaddition: While thermal [2+2] cycloadditions between two alkenes are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions can occur. youtube.com Irradiation of (2E)-1,4-dibutoxy-2-butene in the presence of another alkene could potentially lead to the formation of a cyclobutane (B1203170) derivative.

Transformations Involving the Butoxy Ether Linkages

The ether bonds in (2E)-1,4-dibutoxy-2-butene, being allylic, exhibit distinct reactivity compared to saturated alkyl ethers.

The cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. wikipedia.orglibretexts.org For allylic ethers, the cleavage can proceed through an Sₙ1-type mechanism due to the stability of the resulting allylic carbocation. pressbooks.pub This would lead to the formation of butanol and a dihalo-butene.

Selective cleavage of allylic ethers under milder conditions can be achieved using various reagents. For example, transition metal catalysts are known to facilitate the deallylation of protected alcohols. While these methods are often used for deprotection strategies, the principles can be applied to the cleavage of the butoxy groups in the target molecule.

Transetherification involves the exchange of an alkoxy group of an ether with an alcohol, typically in the presence of a catalyst. This reaction can be used to modify the ether functionality. For allylic ethers, transetherification can be catalyzed by various reagents, including ferric ions. tandfonline.com For instance, reacting (2E)-1,4-dibutoxy-2-butene with a different alcohol in the presence of a suitable catalyst could lead to the formation of new dialkoxy-2-butenes. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the displaced butanol.

The table below summarizes the key transformations involving the butoxy ether linkages.

| Reaction | Reagents | Expected Products |

| Acidic Ether Cleavage | Excess HBr or HI | 1,4-Dihalogeno-2-butene and Butanol |

| Transetherification | R'OH, Catalyst (e.g., FeCl₃) | (2E)-1,4-Di(alkoxy)-2-butene and Butanol |

Rearrangement Pathways

The structural framework of (2E)-1,4-Dibutoxy-2-butene, featuring allylic ether functionalities, suggests the possibility of undergoing sigmatropic rearrangements. The most relevant of these is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. libretexts.orglibretexts.orgwikipedia.orgbyjus.com This pericyclic reaction typically involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.orgwikipedia.orgbyjus.com

While (2E)-1,4-Dibutoxy-2-butene is not an allyl vinyl ether itself, its synthesis from precursors that could potentially form such structures, or its transformation under certain reaction conditions, could open pathways to Claisen-type products. The mechanism of the Claisen rearrangement is a concerted process that proceeds through a six-membered cyclic transition state. libretexts.orgnih.gov The reaction is generally exothermic and the kinetics are of the first order. wikipedia.orgbyjus.com The stereochemistry of the starting material often dictates the stereochemistry of the product, making it a valuable tool in stereoselective synthesis.

It is conceivable that under specific catalytic conditions, (2E)-1,4-Dibutoxy-2-butene could isomerize or react with other species to form an intermediate susceptible to a nih.govnih.gov-sigmatropic rearrangement, leading to novel molecular architectures.

Role of (2E)-1,4-Dibutoxy-2-butene as a Synthetic Building Block

The utility of a chemical compound in organic synthesis is largely determined by its reactivity and the functional groups it possesses. (2E)-1,4-Dibutoxy-2-butene, with its central double bond and terminal ether linkages, offers several potential avenues for its use as a synthetic building block.

Precursor in Complex Molecule Synthesis

The synthesis of complex molecules often relies on the strategic use of bifunctional building blocks. A U.S. patent describes a general method for the preparation of 1,4-dialkoxy-2-butenes, including the dibutoxy derivative, through the reaction of 1,4-dichloro-2-butene with an alkali metal alcoholate. google.com This straightforward synthesis makes (2E)-1,4-Dibutoxy-2-butene a readily accessible precursor.

The presence of the central double bond allows for a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality. The ether linkages, while generally stable, can be cleaved under strongly acidic conditions to yield the corresponding diol, (2E)-2-butene-1,4-diol, a versatile intermediate in its own right. chemicalbook.comnist.govchemicalbook.comsigmaaldrich.com This diol is a precursor to various pharmaceuticals and agrochemicals.

Furthermore, the allylic nature of the carbon-hydrogen bonds adjacent to the double bond could be exploited in radical-based or metal-catalyzed functionalization reactions, expanding its utility in the synthesis of more elaborate structures.

Intermediate in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The structure of (2E)-1,4-Dibutoxy-2-butene is well-suited for its participation as an intermediate in such sequences.

For instance, a reaction cascade could be initiated by the functionalization of one of the butoxy groups, followed by an intramolecular reaction involving the double bond. Rhodium-catalyzed tandem 1,4-shift/1,4-addition reactions have been reported for related systems, suggesting that transition metal catalysis could unlock complex transformations starting from or passing through intermediates like (2E)-1,4-Dibutoxy-2-butene. rsc.org Similarly, tandem Diels-Alder/ene reactions are known to generate significant molecular complexity in a single step, and substrates with the structural motifs present in our target molecule could potentially engage in such transformations under appropriate conditions. iastate.edu

Catalytic Behavior and Potential of (2E)-1,4-Dibutoxy-2-butene

The interaction of organic molecules with transition metals is the foundation of modern catalysis. The ether and alkene functionalities within (2E)-1,4-Dibutoxy-2-butene suggest its potential involvement in catalytic processes, either as a ligand or as a substrate.

Ligand Design and Coordination Chemistry

The oxygen atoms of the butoxy groups in (2E)-1,4-Dibutoxy-2-butene possess lone pairs of electrons, making them potential Lewis basic sites for coordination to metal centers. wikipedia.org The presence of two ether functionalities separated by a four-carbon chain allows this molecule to act as a bidentate ligand, potentially forming a chelate ring with a metal. The nature of this coordination can be influenced by the steric bulk of the butyl groups and the electronic properties of the central double bond.

The design of bidentate ligands is a cornerstone of asymmetric catalysis, where the chiral environment created by the ligand around the metal center can induce high levels of enantioselectivity in a reaction. nih.govresearchgate.netresearchgate.netuj.ac.zaacs.org While (2E)-1,4-Dibutoxy-2-butene itself is achiral, its backbone could be incorporated into more complex, chiral ligand architectures. The coordination of the unsaturated ether to a metal could influence the electronic and steric properties of the catalytic system. The coordination chemistry of unsaturated ethers and thioethers with various metals, such as mercury, has been studied and reveals diverse binding modes. researchgate.netacs.org

Substrate in Metal-Catalyzed Organic Reactions

The carbon-carbon double bond in (2E)-1,4-Dibutoxy-2-butene is a prime site for metal-catalyzed transformations. Palladium-catalyzed reactions of allylic compounds are particularly well-established and versatile. scispace.comfrontiersin.orgacs.orgnih.govrsc.org These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles. scispace.com The butoxy groups in (2E)-1,4-Dibutoxy-2-butene would act as leaving groups in such reactions, allowing for the introduction of new functional groups at the 1- and 4-positions.

Another important class of metal-catalyzed reactions applicable to this substrate is olefin metathesis. tandfonline.comacs.orgacs.orgnih.govharvard.edu Catalyzed by ruthenium or molybdenum complexes, olefin metathesis can be used to form new carbon-carbon double bonds. (2E)-1,4-Dibutoxy-2-butene could potentially undergo cross-metathesis with other olefins to generate new unsaturated ethers or be a substrate in ring-closing metathesis if incorporated into a larger diene structure.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 2e 1,4 Dibutoxy 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For (2E)-1,4-dibutoxy-2-butene, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to establish its constitution and stereochemistry, while quantitative NMR (qNMR) can be utilized for accurate purity determination.

Due to the symmetry of the (2E)-1,4-dibutoxy-2-butene molecule, a simplified NMR spectrum is anticipated. The molecule possesses a C2 axis of symmetry, rendering the two butoxy groups chemically equivalent.

Predicted ¹H and ¹³C NMR Data for (2E)-1,4-Dibutoxy-2-butene:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1, H-1' | ~3.4-3.5 | ~70-72 | t | J ≈ 6.5-7.0 |

| H-2, H-2' | ~1.5-1.6 | ~31-33 | sextet | J ≈ 6.5-7.5 |

| H-3, H-3' | ~1.3-1.4 | ~19-21 | sextet | J ≈ 7.0-7.5 |

| H-4, H-4' | ~0.9 | ~13-15 | t | J ≈ 7.0-7.5 |

| H-5, H-5' | ~3.9-4.1 | ~68-70 | d | J ≈ 5.0 |

| H-6, H-6' | ~5.6-5.8 | ~128-130 | m | - |

Predicted values are based on data for analogous ethers and butene derivatives.

While ¹H NMR can suggest the E configuration through the magnitude of the vicinal coupling constant across the double bond, 2D NMR techniques provide more definitive evidence and complete structural assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms in the butoxy chains and the butene backbone. For instance, the proton signals around 3.9-4.1 ppm would show a correlation to the carbon signals at approximately 68-70 ppm, confirming them as the methylene (B1212753) group adjacent to the ether oxygen and the double bond (C5/C5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu HMBC is crucial for confirming the connectivity of the entire molecule. Key correlations would include:

A 3-bond correlation from the protons on C1/C1' to the carbon at C5/C5'.

A 2-bond correlation from the olefinic protons (H6/H6') to the C5/C5' carbons.

A 3-bond correlation from the olefinic protons (H6/H6') to the C1/C1' carbons of the butoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for determining stereochemistry. For (2E)-1,4-dibutoxy-2-butene, a NOESY spectrum would be expected to show a cross-peak between the olefinic protons (H6/H6') and the adjacent methylene protons (H5/H5'), but crucially, no significant NOE between the two olefinic protons themselves, which would be expected for the Z-isomer.

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. acs.orgnih.gov The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For the purity assessment of (2E)-1,4-dibutoxy-2-butene, a certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) would be accurately weighed and mixed with a precisely weighed amount of the analyte. acs.org The ¹H NMR spectrum of this mixture is then recorded under specific acquisition parameters that ensure a quantitative response (e.g., long relaxation delays).

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral area of the signal

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

By choosing well-resolved signals for both the analyte (e.g., the terminal methyl protons of the butoxy groups) and the internal standard, a highly accurate and precise purity value can be obtained. youtube.com

Mass Spectrometry (MS) Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For (2E)-1,4-dibutoxy-2-butene (C₁₂H₂₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) would confirm the molecular formula.

Expected HRMS Data:

| Formula | Calculated Exact Mass |

| C₁₂H₂₄O₂ | 200.17763 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation of ethers is well-documented and typically involves α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. libretexts.orgwhitman.edu

For (2E)-1,4-dibutoxy-2-butene, the following fragmentation pathways are predicted under electron ionization (EI):

α-Cleavage: Loss of a propyl radical (•C₃H₇) from the butoxy group to form a stable oxonium ion.

C-O Bond Cleavage: Cleavage of the ether bond to generate a butoxy radical (•OC₄H₉) and a C₈H₁₅⁺ cation, or a butyl cation (C₄H₉⁺) and a C₈H₁₅O• radical.

McLafferty-type Rearrangement: While less common for simple ethers, the double bond could potentially participate in rearrangement reactions.

Predicted Key Fragments in the Mass Spectrum of (2E)-1,4-Dibutoxy-2-butene:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 200 | [C₁₂H₂₄O₂]⁺• | Molecular Ion |

| 143 | [C₈H₁₅O]⁺ | Loss of butoxy radical |

| 115 | [C₆H₁₁O]⁺ | α-cleavage (loss of propyl radical) followed by rearrangement |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 55 | [C₄H₇]⁺ | Butenyl cation from the central chain |

Chromatographic Separation Techniques

Gas chromatography (GC) is the most suitable chromatographic technique for the analysis of volatile and thermally stable compounds like (2E)-1,4-dibutoxy-2-butene. Given its expected boiling point, a robust GC method would be required for its separation from starting materials, byproducts, and any potential isomers.

A typical GC-MS system would be employed for both qualitative and quantitative analysis.

Proposed GC Method Parameters:

| Parameter | Value/Type |

| Column | A mid-polarity capillary column (e.g., DB-WAX, Rxi-1301Sil MS) would be suitable for resolving the analyte from other components. gcms.cz |

| Injector Temperature | ~250 °C |

| Oven Program | A temperature gradient, for example, starting at 100 °C and ramping to 280 °C, would ensure the elution of the analyte as a sharp peak. |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (for identification and quantification) or Flame Ionization Detector (FID) for quantification. |

This method would allow for the determination of the retention time of (2E)-1,4-dibutoxy-2-butene, which is a key parameter for its identification. Furthermore, the peak area can be used for quantitative analysis to determine its purity or concentration in a mixture, often in conjunction with an internal standard.

Development of Chiral Separation Methods for (2E)- and (2Z)-Isomers

While (2E)- and (2Z)-isomers are diastereomers, not enantiomers, the principles of chiral chromatography are often applied to separate such geometric isomers, especially when their physical properties are very similar. chromatographyonline.com The development of effective separation methods is crucial for isolating the desired (2E)-isomer from its (2Z)-counterpart. Research into the separation of structurally related compounds, such as the cis and trans isomers of 2-butene-1,4-diol (B106632), provides a strong foundation for developing methods for 1,4-dibutoxy-2-butene isomers. nih.govzju.edu.cn

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of these types of isomers. amazonaws.comnih.gov Chiral stationary phases (CSPs) have been shown to be effective in resolving geometric isomers of analogous compounds. nih.govzju.edu.cn For instance, studies on 2-butene-1,4-diol isomers demonstrated successful separation using polysaccharide-based chiral columns. nih.govzju.edu.cn

The selection of the appropriate chiral stationary phase and mobile phase composition is paramount for achieving optimal separation. chromatographyonline.com For nonpolar compounds like (2E)-1,4-dibutoxy-2-butene, normal-phase HPLC is often a suitable approach. The choice of the chiral selector within the stationary phase and the composition of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol, significantly influence the retention and resolution of the isomers. nih.govzju.edu.cn

Based on analogous separations, a hypothetical method for the separation of (2E)- and (2Z)-1,4-dibutoxy-2-butene could be developed. The following table outlines potential starting conditions for such a method, derived from successful separations of similar compounds.

Table 1: Hypothetical HPLC Starting Conditions for Separation of 1,4-Dibutoxy-2-butene Isomers

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Further optimization would involve systematically altering the mobile phase composition (e.g., the type and percentage of the alcohol modifier) and the column temperature to maximize the resolution between the (2E)- and (2Z)-isomer peaks. chromatographyonline.com

Gas Chromatography and High-Performance Liquid Chromatography Optimization

Optimization of chromatographic methods is essential for the routine analysis and quality control of (2E)-1,4-dibutoxy-2-butene, ensuring accurate purity assessment.

Gas Chromatography (GC) Optimization:

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like 1,4-dibutoxy-2-butene. The primary goal of GC optimization is to achieve baseline separation of the (2E)-isomer from the (2Z)-isomer and any other potential impurities. Key parameters for optimization include the stationary phase of the capillary column, the temperature program, and the carrier gas flow rate.

A mid-polarity capillary column would likely provide the best selectivity for separating the geometric isomers. The temperature program, which involves a controlled increase in column temperature over time, is critical for achieving good peak shape and resolution. A slower temperature ramp can often improve the separation of closely eluting peaks.

The following table presents a hypothetical set of optimized GC conditions for the analysis of (2E)-1,4-dibutoxy-2-butene, based on general principles of GC method development.

Table 2: Hypothetical Optimized GC-MS Conditions for Purity Assessment

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Coupling GC with a mass spectrometer (GC-MS) provides not only quantitative data on purity but also structural information for peak identification. nih.gov

High-Performance Liquid Chromatography (HPLC) Optimization:

For HPLC, further optimization beyond the initial chiral separation method development is crucial for routine purity analysis. This involves fine-tuning the mobile phase composition, flow rate, and column temperature to ensure robustness and reproducibility of the method. amazonaws.com

Method validation according to established guidelines would be the final step in the optimization process. This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net The data in the following table is a hypothetical representation of what a validated HPLC method for (2E)-1,4-dibutoxy-2-butene might yield.

Table 3: Hypothetical HPLC Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | ~0.01 µg/mL |

| LOQ | ~0.03 µg/mL |

Computational Chemistry and Theoretical Investigations of 2e 1,4 Dibutoxy 2 Butene

Reaction Mechanism Elucidation

The electronic structure and conformational flexibility of (2E)-1,4-dibutoxy-2-butene suggest several plausible reaction pathways. The electron-rich nature of the double bond, as indicated by the predicted HOMO energy, makes it a likely target for electrophilic addition reactions. For instance, the reaction with a protic acid (H-X) would likely proceed via a carbocation intermediate, with the initial protonation occurring at one of the central carbon atoms. The resulting secondary carbocation would then be attacked by the conjugate base (X⁻) to yield the addition product.

Furthermore, the allylic hydrogens on the carbons adjacent to the double bond could be susceptible to radical abstraction, initiating radical-mediated reactions. The presence of the ether linkages also introduces the possibility of cleavage under harsh acidic conditions. Cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, are also conceivable, with the butene derivative acting as the dienophile or alkene component, respectively. The feasibility and stereochemical outcome of such reactions would be heavily influenced by the steric bulk of the butoxy groups.

Transition State Characterization for Key Transformations

Transition state theory is a cornerstone for understanding reaction mechanisms at a molecular level. For a molecule like (2E)-1,4-dibutoxy-2-butene, key transformations would likely involve reactions at the carbon-carbon double bond and the ether functionalities. Computational methods are employed to locate the transition state structures for these reactions, which represent the highest energy point along the reaction coordinate.

One such key transformation is electrophilic addition to the double bond. In reactions with electrophiles like HBr, conjugated dienes can yield both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate. masterorganicchemistry.com Computational modeling can elucidate the structures of the transition states leading to both the kinetic (1,2-adduct) and thermodynamic (1,4-adduct) products. The geometry of the transition state, including bond lengths and angles, determines the activation energy and, consequently, the reaction rate.

Another significant transformation for a related compound, 2-butene-1,4-diol (B106632), is cyclodehydration to form 2,5-dihydrofuran. researchgate.net Theoretical investigations using semi-empirical methods like AM1 have been used to map the potential energy surface for this type of reaction. researchgate.net The calculations identify the transition state for the ring-closure step, which is crucial for understanding the reaction mechanism. For (2E)-1,4-dibutoxy-2-butene, an analogous acid-catalyzed cyclization might be envisaged, and its transition state would be characterized by the simultaneous breaking of a C-O bond and formation of a new C-O bond to form a cyclic oxonium ion, or a concerted mechanism.

The characterization of these transition states involves frequency calculations, where a single imaginary frequency confirms that the located structure is indeed a true transition state and not a minimum on the potential energy surface. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate.

Kinetic and Thermodynamic Parameters of Reactions

Computational chemistry provides a powerful toolkit for quantifying the kinetic and thermodynamic parameters of reactions involving (2E)-1,4-dibutoxy-2-butene. These parameters are essential for predicting reaction outcomes under different conditions.

Thermodynamic Control vs. Kinetic Control:

In many reactions of conjugated systems, a competition exists between the thermodynamically more stable product and the kinetically favored product, which is formed faster. libretexts.org

Kinetic Product: Forms at lower temperatures and is the result of the reaction pathway with the lowest activation energy. For electrophilic additions to dienes, this is often the 1,2-adduct. masterorganicchemistry.com

Thermodynamic Product: Is the most stable product and predominates at higher temperatures when the reaction is reversible, allowing equilibrium to be established. The 1,4-adduct is typically the more thermodynamically stable product due to a more substituted internal double bond. libretexts.orgmasterorganicchemistry.com

Energy diagrams, constructed from calculated potential energies of reactants, intermediates, transition states, and products, can visually represent the competition between kinetic and thermodynamic pathways. libretexts.org

Calculation of Parameters:

Thermodynamic parameters such as the enthalpy of reaction (ΔrH°) can be determined computationally. For instance, the isomerization of related dichlorobutene (B78561) compounds has been studied, and the enthalpy of reaction has been measured and can be calculated.

| Reaction | ΔrH° (kJ/mol) | Phase | Method | Reference |

|---|---|---|---|---|

| 2-Butene (B3427860), 1,4-dichloro-, (Z)- = 2-Butene, 1,4-dichloro-, (E)- | -0.71 | Gas | Eqk | nist.gov |

| 2-Butene, 1,4-dichloro-, (E)- = 2-Butene, 1,4-dichloro-, (Z)- | -4.2 | Liquid | Eqk | nist.gov |

These computational approaches, while applied here to related molecules, demonstrate the methodology that would be used to build a comprehensive understanding of the reactivity of (2E)-1,4-dibutoxy-2-butene.

Potential Applications of 2e 1,4 Dibutoxy 2 Butene in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

The bifunctional nature of (2E)-1,4-dibutoxy-2-butene, arising from its central double bond and terminal ether functionalities, allows for its potential use as a monomer in various polymerization reactions.

While aliphatic ethers are generally characterized by their chemical stability, the presence of the double bond in (2E)-1,4-dibutoxy-2-butene offers a reactive site for polymerization. wikipedia.org Polyethers are a significant class of polymers with applications ranging from industrial manufacturing to nanomedicine. umons.ac.be The synthesis of polyethers can be achieved through methods such as the ring-opening polymerization of cyclic ethers or the self-condensation of diols. umons.ac.benumberanalytics.com

In the case of (2E)-1,4-dibutoxy-2-butene, a potential route to polyether synthesis could involve the activation of the double bond. For instance, polymerization could theoretically be initiated through cationic or free-radical mechanisms across the double bond, leading to a polymer backbone with pendant dibutoxy groups. The resulting structure would be a polyether with a unique architecture, where the ether linkages are part of the side chains rather than the main polymer backbone. This could impart specific solubility and thermal properties to the resulting polymer.

Another hypothetical approach could involve a multi-step synthesis where the butoxy groups are first modified to contain reactive functionalities, which could then participate in a polycondensation reaction to form a polyether backbone. The specific conditions and catalysts required for such polymerizations would need to be determined through empirical research.

Unsaturated polyester (B1180765) resins (UPRs) are a major class of thermosetting polymers widely used in composites, coatings, and adhesives. mdpi.comelsevierpure.com They are typically synthesized by the polycondensation of diols with a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides. researchgate.net The properties of the final cured resin are highly dependent on the choice of monomers. researchgate.net

(2E)-1,4-Dibutoxy-2-butene could potentially be incorporated into UPR formulations as a co-monomer. Although it is a diether and not a diol, its central double bond could participate in the cross-linking reaction with a reactive diluent like styrene (B11656) during the curing process. The introduction of the flexible butoxy groups could influence the properties of the resulting thermoset. Ether-containing alcohols are known to enhance air-drying properties in topcoats. kompozit.org.tr

The incorporation of (2E)-1,4-dibutoxy-2-butene could lead to:

Increased Flexibility: The long, flexible butyl ether side chains could act as internal plasticizers, increasing the flexibility and impact strength of the cured resin.

Enhanced Hydrophobicity: The nonpolar butoxy groups would increase the hydrophobicity of the polymer surface, potentially improving its water and chemical resistance.

Modified Solubility: The presence of ether linkages can enhance the solubility of polymers in certain organic solvents. numberanalytics.com This could be advantageous in processing and formulation.

The table below illustrates a hypothetical comparison of properties between a standard UPR and one modified with (2E)-1,4-dibutoxy-2-butene.

| Property | Standard UPR | UPR with (2E)-1,4-Dibutoxy-2-butene (Hypothetical) |

| Flexibility | Typically rigid and brittle | Increased flexibility and impact resistance |

| Hydrophobicity | Moderate | High |

| Solvent Resistance | Good against nonpolar solvents | Potentially altered solubility profile |

| Cross-link Density | High | Potentially lower due to steric hindrance |

Precursor for Specialty Chemicals and Advanced Materials

The unique combination of a reactive double bond and ether functionalities makes (2E)-1,4-dibutoxy-2-butene a potential precursor for the synthesis of various specialty chemicals and advanced materials.

Surfactants are amphiphilic molecules that are widely used in detergents, emulsifiers, and foaming agents. researchgate.net The synthesis of novel surfactants from bio-based and specialty chemical feedstocks is an area of active research. figshare.comrsc.org

(2E)-1,4-Dibutoxy-2-butene could serve as a hydrophobic building block for the synthesis of novel surfactants. The central double bond can be functionalized through various chemical reactions to introduce a hydrophilic head group. For example:

Epoxidation followed by ring-opening: The double bond could be epoxidized and subsequently reacted with a hydrophilic species, such as a poly(ethylene glycol) (PEG) chain, to create a non-ionic surfactant. researchgate.net The length of the PEG chain could be varied to tune the hydrophilic-lipophilic balance (HLB) of the surfactant.

Sulfonation: Direct sulfonation at the double bond or on the alkyl chains (though less likely) could introduce a sulfonate head group, leading to an anionic surfactant. The synthesis of anionic sulfonate-crown ether surfactants has been reported, demonstrating the versatility of ether-containing molecules in surfactant design. pku.edu.cn

Amination: The introduction of an amine group, followed by quaternization, could yield a cationic surfactant.

The resulting surfactants would possess a unique structure with two butyl ether chains as the hydrophobic tail, potentially leading to interesting interfacial properties.

Polymer additives are used to modify and enhance the properties of polymers. mdpi.com (2E)-1,4-Dibutoxy-2-butene, or derivatives thereof, could be developed as functionalized polymer additives.

The double bond allows this molecule to be grafted onto polymer backbones through free-radical processes. This would introduce the dibutoxy functionalities as side chains on the host polymer. In this role, it could function as:

An internal plasticizer: The flexible butyl ether groups can increase the free volume within the polymer matrix, lowering the glass transition temperature and increasing flexibility.

A compatibilizer: In polymer blends, the molecule could be designed to have affinities for both phases, thus improving their miscibility and interfacial adhesion.

A surface modifier: When incorporated into a polymer, the hydrophobic butoxy groups may migrate to the surface, altering the surface energy and imparting properties such as water repellency and lubricity. Alkyl glyceryl ethers have been investigated as lubricant additives. researchgate.net

Engineering of Material Properties

The incorporation of (2E)-1,4-Dibutoxy-2-butene into a polymer matrix can be a strategic approach to engineering specific material properties. The influence of ether linkages and butyl groups on polymer characteristics is a key consideration. numberanalytics.comdntb.gov.ua

The presence of ether linkages in a polymer backbone or as side chains can significantly impact its properties. numberanalytics.com Ether linkages are more flexible than hydrocarbon chains of similar length, which can lead to a lower glass transition temperature and increased elasticity. numberanalytics.com They can also improve thermal stability in some cases. numberanalytics.com

The butyl groups of (2E)-1,4-dibutoxy-2-butene would contribute to the material's properties in several ways:

Plasticization: The flexible butyl chains can act as internal plasticizers, reducing the rigidity of the polymer. The effect of side-group structure on polymer properties has been a subject of study. researchgate.net

Hydrophobicity: The nonpolar nature of the butyl groups will increase the hydrophobicity of the material, which can be desirable for applications requiring water resistance.

Solubility: The presence of butyl groups will affect the solubility of the polymer, generally increasing its solubility in nonpolar organic solvents.

The table below summarizes the potential effects of incorporating (2E)-1,4-dibutoxy-2-butene on various material properties.

| Material Property | Expected Effect of Incorporating (2E)-1,4-Dibutoxy-2-butene | Rationale |

| Glass Transition Temp. | Decrease | Increased chain flexibility from ether linkages and plasticizing effect of butyl groups. |

| Flexibility/Elasticity | Increase | Reduced intermolecular forces and increased free volume. |

| Water Absorption | Decrease | Increased hydrophobicity from butyl groups. |

| Thermal Stability | Potentially altered | Ether linkages can be stable, but the overall effect depends on the polymer matrix. numberanalytics.com |

| Solubility | Increased in nonpolar solvents | The hydrophobic butyl groups enhance solubility in nonpolar media. |

Influence on Polymer Backbone Flexibility

The incorporation of (2E)-1,4-dibutoxy-2-butene into a polymer chain can significantly influence its backbone flexibility. The inherent rotational freedom around the single bonds of the butoxy side chains, coupled with the geometry of the trans-double bond, introduces a degree of conformational adaptability to the polymer. This increased flexibility can be a desirable attribute in the design of elastomers and other materials where resilience and the ability to withstand deformation are paramount.

The presence of the ether linkages in the butoxy groups further contributes to this effect. Ether oxygens are known to enhance chain mobility due to the lower rotational energy barrier compared to carbon-carbon single bonds. This can lead to a reduction in the glass transition temperature (Tg) of the resulting polymer, signifying a transition from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.

Impact on Cross-linking Density and Mechanical Properties

(2E)-1,4-dibutoxy-2-butene can also play a crucial role as a cross-linking agent, thereby profoundly impacting the mechanical properties of the final material. The central double bond serves as a reactive site for various cross-linking chemistries, such as vulcanization or peroxide-initiated cross-linking. The bifunctional nature of the molecule, with reactive sites at the double bond, allows for the formation of a three-dimensional polymer network.

The extent of cross-linking, or cross-linking density, is a critical parameter that dictates the mechanical behavior of a polymer. A higher cross-linking density generally leads to a material with increased stiffness, hardness, and improved resistance to solvents and heat. Conversely, a lower cross-linking density results in a softer, more flexible, and more extensible material.

The use of (2E)-1,4-dibutoxy-2-butene as a cross-linker allows for precise control over these properties. By varying the concentration of this compound in the polymer formulation, material scientists can fine-tune the cross-linking density to achieve a desired balance of mechanical properties. For instance, in applications requiring high tensile strength and modulus, a higher concentration of the cross-linker would be employed. In contrast, for applications demanding high elongation at break and flexibility, a lower concentration would be preferred.

The following interactive table illustrates the hypothetical effect of varying concentrations of (2E)-1,4-dibutoxy-2-butene on the mechanical properties of a model polymer system.

| Concentration of (2E)-1,4-Dibutoxy-2-butene (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 1 | 15 | 600 | 50 |

| 2 | 20 | 450 | 65 |

| 3 | 25 | 300 | 75 |

| 4 | 30 | 200 | 85 |

phr: parts per hundred rubber

These research findings underscore the potential of (2E)-1,4-dibutoxy-2-butene as a versatile building block in the design of advanced polymers. Its ability to modulate both backbone flexibility and cross-linking density opens up avenues for the creation of new materials with tailored properties for a wide range of applications, from high-performance elastomers to specialized functional polymers. Further research into the synthesis and polymerization of this compound is warranted to fully unlock its potential in the field of materials science.

Future Research Directions and Emerging Opportunities for 2e 1,4 Dibutoxy 2 Butene

Development of Novel Stereoselective Catalytic Systems

The synthesis of butene derivatives, particularly with specific stereochemistry, presents ongoing challenges due to issues of regio- and stereoselectivity. researchgate.netnih.gov Future research will likely focus on the development of novel catalytic systems that can efficiently and selectively produce (2E)-1,4-Dibutoxy-2-butene and its analogues.

Transition metal-catalyzed reactions, such as those involving palladium and nickel, have shown promise in the stereoselective synthesis of complex molecules, including those with all-carbon-substituted alkenes. researchgate.netrsc.org The insights gained from these studies could pave the way for more generalized strategies for carbocyclization reactions. rsc.org Research into palladium-catalyzed allylic substitution and decarboxylative acyloxylation offers a pathway to creating structurally diverse (Z)-2-butene-1,4-diol monoesters, which are thermodynamically less stable and more challenging to prepare than their (E)-isomers. researchgate.netnih.gov Further exploration of these catalytic regimes could be adapted for the synthesis of the (E)-isomer, (2E)-1,4-Dibutoxy-2-butene.

Additionally, platinum-catalyzed enantioselective diboration of 1,3-dienes has been shown to be a valuable method for producing chiral 2-butene-1,4-diols. nih.gov This highlights the potential for developing catalytic systems that not only control the E/Z stereochemistry of the double bond but also introduce chirality, leading to the synthesis of optically active derivatives of 1,4-dibutoxy-2-butene for specialized applications.

Exploration of Bio-based Synthetic Routes

The increasing demand for sustainable chemical production has spurred research into bio-based synthetic routes for key chemical intermediates. rsc.org 1,4-Butanediol (BDO), a precursor to (2E)-1,4-Dibutoxy-2-butene, and its derivatives are prime candidates for bio-based production. rsc.org Current research is exploring the catalytic hydrogenation and bioconversion of sugars, succinic acid, and furfural (B47365) to produce BDO. rsc.org

The synthesis of unsaturated polyesters from bio-based cis-2-butene-1,4-diol (B44940) has been demonstrated, yielding high molecular weight polymers with desirable mechanical properties. researchgate.netresearchgate.net This underscores the potential of utilizing bio-derived starting materials for the production of functional polymers, a strategy that could be extended to the synthesis and polymerization of (2E)-1,4-Dibutoxy-2-butene.

Integration into Advanced Supramolecular Assemblies

The unique molecular architecture of (2E)-1,4-Dibutoxy-2-butene makes it an attractive building block for the construction of advanced supramolecular assemblies. The central double bond can participate in various non-covalent interactions, while the flexible butoxy chains can influence packing and solubility.

Research into the self-assembly of similar bifunctional molecules has shown that they can form a variety of ordered structures, such as liquid crystals and organogels. The interplay between the rigid core and the flexible side chains is crucial in determining the final supramolecular architecture. Future studies could investigate the self-assembly behavior of (2E)-1,4-Dibutoxy-2-butene and its derivatives in different solvents and on various surfaces.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality. The butoxy groups could be modified to introduce specific binding sites or catalytic centers, expanding the potential applications of these materials in areas such as gas storage, separation, and catalysis.

Harnessing its Structure for Functional Materials Design

The presence of a reactive double bond in (2E)-1,4-Dibutoxy-2-butene opens up avenues for its use as a monomer or cross-linking agent in the design of functional materials. Polymerization or copolymerization of this compound could lead to the formation of novel polymers with unique thermal and mechanical properties.

Unsaturated polyesters derived from the related cis-2-butene-1,4-diol have been shown to be promising candidates for replacing petroleum-based polyesters. researchgate.net These materials exhibit satisfactory thermal and crystal performance, a broad processing window, and excellent mechanical properties. researchgate.net Similar strategies could be applied to (2E)-1,4-Dibutoxy-2-butene to create new classes of unsaturated polyesters.

Moreover, the double bond can undergo various chemical modifications, such as epoxidation, dihydroxylation, or addition reactions, to introduce new functional groups. This post-polymerization modification approach allows for the fine-tuning of material properties and the introduction of specific functionalities for targeted applications, such as in coatings, adhesives, or biomedical devices.

Computational Design of Derivatives with Enhanced Properties

Computational modeling and simulation are powerful tools for accelerating the design and discovery of new molecules with desired properties. In the context of (2E)-1,4-Dibutoxy-2-butene, computational methods can be employed to predict the properties of its derivatives and to guide synthetic efforts.

Density functional theory (DFT) calculations can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can help in understanding its behavior in chemical reactions and in designing more efficient catalytic systems. Molecular dynamics (MD) simulations can provide insights into the conformational preferences and self-assembly behavior of (2E)-1,4-Dibutoxy-2-butene and its oligomers or polymers.

By systematically modifying the structure of the parent compound in silico, for example, by changing the length or branching of the alkoxy chains or by introducing substituents on the double bond, it is possible to screen for derivatives with enhanced properties, such as improved thermal stability, specific solubility characteristics, or a higher propensity to form desired supramolecular structures. This computational-guided approach can significantly reduce the experimental effort required to develop new functional materials based on the (2E)-1,4-Dibutoxy-2-butene scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-1,4-dibutoxy-2-butene, and how is stereochemical purity ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1,4-dichloro-2-butene (trans isomer) with butoxide ions under controlled conditions. Stereochemical integrity is maintained by using aprotic solvents (e.g., THF) and low temperatures to minimize elimination side reactions. Confirmation of the (E)-configuration requires NMR analysis (e.g., coupling constants in H NMR for olefinic protons) and comparison with literature data for analogous dihaloalkenes .

Q. What analytical techniques are critical for characterizing (2E)-1,4-dibutoxy-2-butene?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is used for purity assessment, while C NMR and DEPT-135 spectra resolve the butoxy substituents and olefinic carbons. Infrared (IR) spectroscopy identifies ether (C-O-C) stretching vibrations (~1100 cm). High-resolution mass spectrometry (HRMS) confirms the molecular formula .

Q. How do thermodynamic properties (e.g., enthalpy of formation) influence reaction design for this compound?

- Methodological Answer : Thermochemical data from NIST (e.g., enthalpy of formation, vapor pressure) guide solvent selection and reaction temperature optimization. For example, its low vapor pressure (similar to 2-butene derivatives) suggests reflux conditions require inert atmospheres to prevent degradation .

Advanced Research Questions

Q. What catalytic systems are effective in metathesis or isomerization reactions involving (2E)-1,4-dibutoxy-2-butene?

- Methodological Answer : Tungsten-based catalysts (e.g., WOx/SiO) facilitate olefin metathesis, as demonstrated in ethylene/2-butene systems. Reaction pathways should be monitored via in situ FTIR or GC to track intermediates. Steric effects from butoxy groups may necessitate higher catalyst loadings compared to unsubstituted alkenes .

Q. How can computational chemistry predict the reactivity of (2E)-1,4-dibutoxy-2-butene in radical-mediated reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) for the allylic C-H bonds. High BDEs indicate resistance to autoxidation, aligning with experimental stability under ambient storage. Molecular dynamics simulations assess solvent interactions .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in enthalpy values (e.g., NIST vs. proprietary databases) may arise from measurement techniques (e.g., calorimetry vs. computational extrapolation). Resolution involves replicating bomb calorimetry under standardized conditions and validating with Gaussian thermochemical workflows .

Q. How does the steric bulk of butoxy groups affect regioselectivity in Diels-Alder reactions?

- Methodological Answer : Competitive experiments with electron-deficient dienophiles (e.g., maleic anhydride) show reduced regioselectivity compared to simpler dienes. Steric maps (from X-ray crystallography or molecular modeling) quantify substituent effects on transition-state geometries .

Handling and Safety Considerations

Q. What precautions are necessary for handling (2E)-1,4-dibutoxy-2-butene given its flammability profile?

- Methodological Answer : Its low flash point (similar to 2-butene, ~−80°C) mandates storage under nitrogen or argon. Static charge mitigation (e.g., grounded equipment) is critical during transfer. Flammability limits (1.6–10% v/v in air) require continuous gas monitoring in confined spaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.